Bindarit
Overview
Description
Mechanism of Action
Target of Action
Bindarit primarily targets the Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . It also targets the Nuclear Factor-κB (NF-κB) signaling pathway .
Mode of Action
This compound interacts with its targets in a unique way. It differentially regulates the release of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) , enhancing the release of IL-8 and reducing that of MCP-1 . This effect specifically requires a functional interaction between this compound and FABP4 . This compound can directly interact with FABP4 by increasing its expression and nuclear localization . This impacts on Peroxisome Proliferator-Activated Receptor γ (PPARγ) and LPS-dependent kinase signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the NF-κB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NF-κB dimers, and a subsequently reduced nuclear translocation and DNA binding . It also impacts the PPARγ and LPS-dependent kinase signaling pathways .
Pharmacokinetics
It has been shown to be safe and particularly effective in the treatment of several experimental inflammatory and autoimmune disorders .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It suppresses inflammatory monocyte infiltration and alters macrophage properties . It also shows antiproliferative, antimetastatic, and antitumor effects in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), this compound exerts its immunoregulatory activity in human monocytic cells . .
Biochemical Analysis
Biochemical Properties
Bindarit interacts with various biomolecules, playing a significant role in biochemical reactions. It specifically interacts with fatty acid binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . This interaction influences the release of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), enhancing the release of IL-8 and reducing that of MCP-1 .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit human coronary artery smooth muscle cell proliferation and migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the classical NFκB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NFκB dimers, and a subsequently reduced nuclear translocation and DNA binding . This results in the downregulation of MCP-1 and IL-12β/p40 expression .
Temporal Effects in Laboratory Settings
This compound has shown to repress CCL2 expression by cultured NVU cells as well as brain and spinal cord tissue in vivo . It also significantly modified the course and severity of clinical EAE, diminished the incidence and onset of disease, and evidenced signs of disease reversal .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce neointima formation in both non-hyperlipidaemic and hyperlipidaemic conditions . The dosage effects vary, with different dosages showing different levels of efficacy in reducing neointima formation .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. A study has shown that this compound can be delivered into the interior of atherosclerotic plaques through a yeast-derived microcapsule mediated biomimetic approach .
Subcellular Localization
This compound can directly interact with FABP4 by increasing its expression and nuclear localization, thus impacting on peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling . This suggests that this compound may be localized in the nucleus of the cell where it can interact with these proteins and influence their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bindarit can be synthesized through a multi-step process involving the reaction of 1-benzylindazole with 2-bromo-2-methylpropanoic acid in the presence of a base . The reaction conditions typically involve heating the mixture to 55°C for 3 hours . The structure of this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and elemental analysis .
Industrial Production Methods
In industrial settings, this compound is produced by optimizing the reaction conditions to achieve higher yields and purity. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 16.2 mg/mL, which facilitates its use in various formulations . The stock solution can be stored below -20°C for several months .
Chemical Reactions Analysis
Types of Reactions
Bindarit undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the indazole ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Scientific Research Applications
Bindarit has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying indazole derivatives and their chemical properties.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Comparison with Similar Compounds
Bindarit is unique among indazolic derivatives due to its specific inhibition of MCP synthesis and its broad anti-inflammatory activity . Similar compounds include:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with different molecular targets.
Diclofenac: Another NSAID with a distinct mechanism of action.
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.
This compound’s uniqueness lies in its ability to modulate specific chemokines and its potential therapeutic applications in various inflammatory and autoimmune diseases .
Properties
IUPAC Name |
2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHORRSSURHQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156660 | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130641-38-2 | |
Record name | Bindarit [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bindarit | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINDARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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